N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: 688337-41-9) is a synthetic acetamide derivative with the molecular formula C₁₈H₁₅Cl₂N₃O₂S and a molecular weight of 408.30 g/mol . Its structure features a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen and a 4-chlorophenyl-substituted imidazole ring linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-25-16-7-4-13(20)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-2-12(19)3-6-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBDGWMQAQBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.3 g/mol. The structure features a chloro-substituted methoxyphenyl group, an imidazole moiety, and a sulfanyl linkage, which may contribute to its biological properties.
Research indicates that the compound may act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit various enzymes, including acetylcholinesterase and urease, which are critical in neurological and gastrointestinal functions respectively .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against several strains of bacteria. In vitro studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antimicrobial agent .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study conducted on synthesized derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity against resistant strains .
- Enzyme Inhibition Studies : Research on related imidazole derivatives showed promising results in inhibiting urease, suggesting potential applications in treating conditions like peptic ulcers where urease plays a role .
- Molecular Docking Studies : In silico analyses have been performed to predict binding affinities and interactions with target enzymes, providing insights into the compound's mechanism of action at the molecular level. These studies suggest that the imidazole ring is crucial for binding to active sites of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanyl-linked acetamides with imidazole moieties. Below is a detailed comparison with key analogs:
Structural Variations and Molecular Properties
Key Observations:
Substituent Effects on Molecular Weight :
- Bromine substitution () increases molecular weight significantly (462.79 g/mol) compared to the target compound (408.30 g/mol) .
- Smaller substituents, such as methyl groups (), reduce molecular weight (363.82–365.85 g/mol) .
Isoxazole () and thiazole () substituents may alter hydrogen-bonding capacity and metabolic stability .
Hydrogen Bonding and Crystal Packing :
- Analogous compounds (e.g., ) exhibit intramolecular N–H⋯N and N–H⋯O hydrogen bonds, forming S(7) or R₂²(8) ring motifs. These interactions influence crystallinity and solubility .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with the preparation of the imidazole-thiol intermediate (e.g., 5-(4-chlorophenyl)-1-(2-methoxyphenyl)imidazole-2-thiol) via cyclization of thiourea derivatives or oxidative coupling. The acetamide moiety is introduced via nucleophilic substitution or coupling reactions using reagents like chloroacetyl chloride. Key intermediates include the imidazole-thiol and the chloroacetamide precursor. Reaction optimization often requires controlled temperatures (0–5°C for thiourea cyclization) and catalysts such as triethylamine for deprotonation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- IR Spectroscopy : Confirms secondary amide C=O (~1640–1680 cm⁻¹), aromatic C-Cl (750–800 cm⁻¹), and sulfanyl (S-H) stretches (~2550 cm⁻¹, if present).
- NMR : ¹H NMR reveals methoxy protons (~3.8–4.0 ppm), aromatic protons from chlorophenyl groups (7.2–7.8 ppm), and imidazole protons (8.0–8.5 ppm). ¹³C NMR identifies carbonyl carbons (~165–170 ppm) and quaternary aromatic carbons.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~463) and fragmentation patterns matching sulfanyl-acetamide cleavage .
Advanced Research Questions
Q. How can crystallographic refinement challenges arising from the compound’s bulky substituents be addressed?
The compound’s chlorophenyl and methoxyphenyl groups introduce steric hindrance, leading to disordered electron density. Using SHELXL with constraints (e.g., DFIX for bond lengths, ISOR for thermal parameters) and twin refinement (TWIN/BASF commands) improves model accuracy. High-resolution data (≤0.8 Å) and hydrogen atom placement via HFIX enhance structural precision. Software like Olex2 or PLATON validates geometric parameters .
Q. What strategies optimize reaction yields during sulfanyl-acetamide coupling steps?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Catalysts : Use of TDAE (tetrakis(dimethylamino)ethylene) under inert atmospheres reduces disulfide byproduct formation.
- Temperature Control : Maintaining −20°C during coupling minimizes side reactions.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) gradients isolates the product .
Q. How do computational docking studies predict the biological activity of this compound, particularly for enzyme targets like lipoxygenase?
Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s sulfanyl-acetamide group and enzyme active sites. Key residues (e.g., His/Arg in lipoxygenase) form hydrogen bonds with the amide carbonyl, while chlorophenyl groups occupy hydrophobic pockets. Binding affinity (ΔG ≤ −8 kcal/mol) and RMSD ≤2 Å validate predicted inhibition. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (pH, solvent) or cell line variability. Standardized protocols (e.g., MTT assay for cytotoxicity, CLSI guidelines for antimicrobial testing) improve reproducibility. Redundant testing with positive controls (e.g., doxorubicin for anticancer) and statistical validation (ANOVA, p ≤0.05) ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
